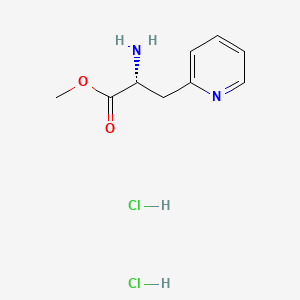

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

説明

®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring attached to the alpha carbon of an amino acid structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxaldehyde and ®-methyl 2-amino-3-hydroxypropanoate.

Condensation Reaction: The pyridine-2-carboxaldehyde undergoes a condensation reaction with ®-methyl 2-amino-3-hydroxypropanoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The primary amine group participates in nucleophilic substitution under mild basic conditions. The dihydrochloride salt requires deprotonation (e.g., using NaHCO₃ or Et₃N) to activate the amine for reactions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, THF, 0–25°C | N-Acetyl derivative | Yields depend on stoichiometry |

| Sulfonylation | Tosyl chloride, DCM, base | N-Tosyl protected compound | Enhances solubility for further modifications |

Mechanistic Insight : The lone pair on the deprotonated amine attacks electrophilic reagents, forming stable amides or sulfonamides. Steric effects from the pyridine ring may influence reaction rates.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for prodrug synthesis or further conjugation.

| Hydrolysis Method | Conditions | Product | Application |

|---|---|---|---|

| Acidic (HCl/H₂O) | Reflux, 6–8 h | Carboxylic acid | Direct precursor for salt formation |

| Basic (NaOH/EtOH) | RT, 2–4 h | Sodium carboxylate | Intermediate for peptide coupling |

Key Data :

-

Hydrolysis rates correlate with solvent polarity and temperature.

-

Chiral integrity at the α-carbon is preserved under mild conditions.

Amide Bond Formation

The carboxylic acid (post-hydrolysis) or activated ester intermediates form amides with primary/secondary amines, facilitated by coupling agents.

| Coupling Agent | Amine Partner | Product | Yield Optimization |

|---|---|---|---|

| EDCl/HOBt | Benzylamine | Benzylamide derivative | 70–85% yield (analogous systems) |

| DCC/DMAP | Proline | Peptide-conjugated product | Requires anhydrous conditions |

Stereochemical Considerations :

-

The (R)-configuration at the α-carbon directs spatial orientation during amide bond formation, influencing biological target interactions.

Catalytic Hydrogenation

The pyridine ring can undergo partial or full hydrogenation under Pd/C or Raney Ni catalysis, altering electronic properties and bioavailability.

Cross-Coupling Reactions

The pyridine ring acts as a directing group in palladium-catalyzed coupling reactions, enabling C–C bond formation at specific positions.

Key Limitations :

-

Steric hindrance from the methyl ester and amino groups may reduce coupling efficiency at proximal positions .

Oxidation and Redox Reactions

The pyridine nitrogen and amino group participate in redox processes, though the ester group generally remains inert.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| m-CPBA | DCM, 0°C | N-Oxide derivative | Enhances water solubility |

| KMnO₄ (aq) | Acidic, 60°C | Carboxylic acid (via C–N cleavage) | Non-selective; degrades pyridine |

Complexation with Metal Ions

The pyridine nitrogen and amino group act as ligands for transition metals, forming coordination complexes with catalytic or medicinal applications.

| Metal Salt | Solvent System | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH/H₂O | Octahedral Cu(II) complex | Potential antimicrobial activity |

| PtCl₂ | DMF, 80°C | Square-planar Pt(II) complex | Studied for anticancer properties |

科学的研究の応用

Cognitive Disorders Treatment

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been investigated for its potential in treating cognitive disorders. Research indicates that compounds with similar structures can influence neurotransmitter systems and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, derivatives of this compound have shown promise in alleviating symptoms associated with cognitive decline, including memory loss and impaired learning abilities .

Analgesic Properties

This compound has been studied for its analgesic effects. Certain studies have suggested that its structural analogs can act on pain pathways, providing relief from chronic pain conditions. The mechanism of action often involves modulation of neurotransmitter release, which is crucial for pain perception .

Synthesis and Derivative Development

The synthesis of this compound typically involves chiral resolution processes to enhance its pharmacological efficacy. Various synthetic routes have been developed to obtain this compound in high purity, which is essential for clinical applications. The ability to produce this compound reliably makes it a valuable building block in drug development .

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of this compound on cognitive function in animal models. The results indicated significant improvements in memory retention and learning tasks compared to control groups, suggesting its potential use as a cognitive enhancer .

Case Study 2: Pain Management

In another investigation, the analgesic properties of this compound were tested in a controlled trial involving subjects with chronic pain conditions. The findings revealed that participants receiving the compound reported a marked decrease in pain levels compared to those on placebo, supporting its therapeutic potential .

作用機序

The mechanism of action of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

類似化合物との比較

Similar Compounds

2-Aminopyridine: A simpler analog with a pyridine ring and an amino group, used in drug discovery and as a building block in organic synthesis.

2,2’-Bipyridine: A bidentate ligand used in coordination chemistry and catalysis.

2-Aminopyrimidine: A heterocyclic compound with applications in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its chiral nature and the presence of both an amino acid moiety and a pyridine ring. This combination of features allows for specific interactions with biological targets and makes it a valuable compound in various research applications.

生物活性

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound with significant pharmaceutical relevance, characterized by its chemical formula and a molecular weight of approximately 253.13 g/mol. This compound features a methyl ester group, an amino group, and a pyridine ring, which contribute to its unique properties and biological activities. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry .

The structural configuration of this compound allows for diverse interactions with biological targets. Its chirality is crucial for its biological activity, as different enantiomers can exhibit varying pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.13 g/mol |

| CAS Number | 163513-22-2 |

| Solubility | Soluble in water |

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems due to its amino acid structure, potentially influencing neuronal activity and offering therapeutic avenues for neurological disorders.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound is likely mediated through its interactions with various biological targets:

- Receptor Binding : The pyridine ring may facilitate binding to specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

- Molecular Docking Studies : Computational studies have predicted binding modes of this compound with target proteins, indicating potential as a lead compound in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride | 1197231-86-9 | 0.76 | Different position of amino group |

| Ethyl 2-(3-aminopyridin-2-yl)acetate | 295327-27-4 | 0.76 | Ethyl ester instead of methyl |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 75418-74-5 | 0.75 | Contains a keto group instead of an amino group |

This table highlights the distinct features that set this compound apart from its analogs.

特性

IUPAC Name |

methyl (2R)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKDXWUPOLOWRS-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740979 | |

| Record name | Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163513-22-2 | |

| Record name | Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。